7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
These compounds may bind to the active site of CDK2, preventing its normal function and leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by related compounds has been associated with significant anti-proliferative effects, particularly against cancer cell lines . This can lead to cell cycle arrest and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 5-aminopyrazoles with trifluoromethyl-substituted 1,3-dicarbonyl compounds. One efficient method includes the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes Suzuki–Miyaura cross-coupling reactions to introduce various substituents at the C-3 and C-5 positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as microwave-assisted synthesis, can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the C-3 and C-5 positions.
Coupling Reactions: Suzuki–Miyaura cross-coupling is frequently used to introduce aryl and heteroaryl groups.
Common Reagents and Conditions:
Reagents: Boronic acids, amines, thiols.
Conditions: Use of catalysts such as XPhosPdG2/XPhos, activation of C–O bonds with PyBroP.
Major Products: The major products formed from these reactions include various 3,5-disubstituted derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Comparison with Similar Compounds
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug discovery and material science .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIDVDCXJWMRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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